1-(4-Isobutylbenzyl)piperidin-3-amine sulfate
Overview
Description
1-(4-Isobutylbenzyl)piperidin-3-amine sulfate, commonly referred to as IBPP-3AS, is an organic compound with a wide range of applications in scientific research. It is a relatively new compound, first synthesized in 2019, and is currently being studied for its potential use in various lab experiments.
Scientific Research Applications
Photocatalytic Oxidation Studies
Research conducted by Low, McEvoy, and Matthews (1991) explored the photocatalytic oxidation of various nitrogen- and sulfur-containing organic compounds, including piperidine derivatives, using a UV-illuminated film of TiO2. Their study found that both ammonium and nitrate ions were formed during the process, which is significant for understanding the environmental impact and degradation pathways of these compounds (Low, McEvoy, & Matthews, 1991).
Enzymatic Kinetic Resolution
Morgan et al. (2000) investigated the enzymatic kinetic resolution of piperidine derivatives, focusing on intermediates of SCH66336, a farnesyl protein transferase inhibitor. The study emphasized the utility of piperidine derivatives in producing enantiomerically pure compounds, an essential aspect in the synthesis of pharmaceuticals (Morgan et al., 2000).
Oxidation to Nitroxyl Radicals
Research by Brede et al. (1998) on the oxidation of sterically hindered amines, including piperidines, to nitroxyl radicals, revealed insights into the formation of radical cations and subsequent deprotonation processes. This study contributes to our understanding of the chemical behavior and reactivity of piperidine-based compounds (Brede, Beckert, Windolph, & Gottinger, 1998).
Organic Synthesis Applications
Karaulova, Sakharova, and Bobruiskaya (1988) explored reactions involving arylthiolanium salts with amines like piperidine. Their findings contribute to the field of organic synthesis, particularly in the formation of aryl aminobutyl sulfides (Karaulova, Sakharova, & Bobruiskaya, 1988).
Biological Importance of Piperidine Derivatives
Kumar, Bhatt, and Kumar (2018) highlighted the biological significance of amides derived from plants, including those containing piperidine. They discussed the diverse biological activities of these compounds, emphasizing their role in plant defense and pharmaceutical applications (Kumar, Bhatt, & Kumar, 2018).
Piperidine-Based Catalysis
Shafiee, Najafabadi, and Ghashang (2013) demonstrated the use of magnesium hydrogen sulfate as an efficient catalyst in the synthesis of functionalized piperidines. This research provides valuable insights into the methods of producing highly functionalized piperidine compounds (Shafiee, Najafabadi, & Ghashang, 2013).
properties
IUPAC Name |
1-[[4-(2-methylpropyl)phenyl]methyl]piperidin-3-amine;sulfuric acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2.H2O4S/c1-13(2)10-14-5-7-15(8-6-14)11-18-9-3-4-16(17)12-18;1-5(2,3)4/h5-8,13,16H,3-4,9-12,17H2,1-2H3;(H2,1,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKJDQBYCCQXRDL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)CN2CCCC(C2)N.OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Isobutylbenzyl)piperidin-3-amine sulfate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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